(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxolane derivative, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the oxolane and thiazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxolane ring may yield tetrahydrofuran derivatives.
Scientific Research Applications
(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.
Oxolane Derivatives: Compounds like tetrahydrofuran and oxolane share the oxolane ring structure.
Uniqueness
(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine is unique due to the combination of both oxolane and thiazole rings in its structure. This dual functionality may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2OS |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C9H14N2OS/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h6-8,10H,1-5H2 |
InChI Key |
GZANEKCWAOJRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CN=CS2 |
Origin of Product |
United States |
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